3,6-Naphthalenedisulfonic acid, 1,7-diamino-8-hydroxy-
Overview
Description
3,6-Naphthalenedisulfonic acid, 1,7-diamino-8-hydroxy- is a chemical compound with the molecular formula C10H10N2O7S2 and a molecular weight of 334.331 g/mol . This compound is known for its applications in various scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Naphthalenedisulfonic acid, 1,7-diamino-8-hydroxy- typically involves the sulfonation of naphthalene derivatives followed by amination and hydroxylation reactions. The specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale sulfonation processes using sulfuric acid or oleum, followed by controlled amination and hydroxylation steps. The process is optimized to ensure high efficiency and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
3,6-Naphthalenedisulfonic acid, 1,7-diamino-8-hydroxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various amines .
Scientific Research Applications
3,6-Naphthalenedisulfonic acid, 1,7-diamino-8-hydroxy- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of dyes and pigments.
Biology: Employed in biochemical assays and as a staining agent for microscopy.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 3,6-Naphthalenedisulfonic acid, 1,7-diamino-8-hydroxy- involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to various biochemical effects, such as inhibition of enzyme activity or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 3,6-Naphthalenedisulfonic acid, 1,7-diamino-8-hydroxy- include:
4,8-Diamino-2,6-naphthalenedisulfonic acid: Similar structure but different substitution pattern.
1,3-Naphthalenedisulfonic acid, 7-amino-: Another naphthalene derivative with different functional groups.
Uniqueness
The uniqueness of 3,6-Naphthalenedisulfonic acid, 1,7-diamino-8-hydroxy- lies in its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where precise reactivity and selectivity are required .
Properties
IUPAC Name |
3,5-diamino-4-hydroxynaphthalene-2,7-disulfonic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O7S2/c11-6-3-5(20(14,15)16)1-4-2-7(21(17,18)19)9(12)10(13)8(4)6/h1-3,13H,11-12H2,(H,14,15,16)(H,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WENLDQVDJNSONJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C(=C(C2=C(C=C1S(=O)(=O)O)N)O)N)S(=O)(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O7S2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70188960 | |
Record name | 3,6-Naphthalenedisulfonic acid, 1,7-diamino-8-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70188960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.3 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3545-88-8 | |
Record name | 3,6-Naphthalenedisulfonic acid, 1,7-diamino-8-hydroxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003545888 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,6-Naphthalenedisulfonic acid, 1,7-diamino-8-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70188960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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